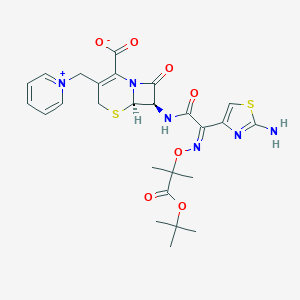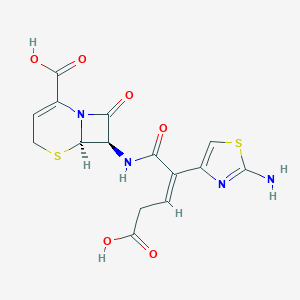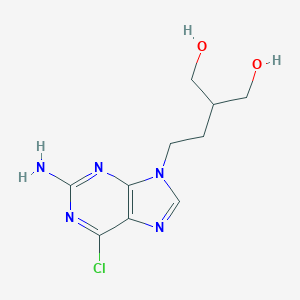
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol
描述
The compound “2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol” is a mono-constituent substance . It has a molecular weight of 271.7 and a molecular formula of C10H14N5O2Cl . The IUPAC name for this compound is 2-[(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol .
Molecular Structure Analysis
The crystal structure of a similar compound, 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, has been studied . The structure is triclinic, with a = 7.7966 (3) Å, b = 8.2167 (4) Å, c = 12.9574 (7) Å, α = 82.444 (4)°, β = 81.604 (4)°, γ = 86.751 (4)°, and V = 813.46 (7) Å^3 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are also provided .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The melting point is 237-239°C .科学研究应用
Synthesis and Structure
- Synthesis Techniques : The compound has been synthesized through various methods. For example, Mishnev et al. (1979) detailed the synthesis of a similar compound, 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine, and its amination to yield 6-amino derivatives (Mishnev et al., 1979).
- Structural Analysis : The structure of these compounds was established using NMR and IR spectroscopy, as well as X-ray diffraction studies, confirming certain configurational orientations.
Antiviral Activity
- Potential in Antiviral Therapeutics : Harnden et al. (1987) explored the antiviral properties of related compounds, finding that certain derivatives showed high activity against herpes simplex virus types 1 and 2 in cell cultures (Harnden et al., 1987).
Immunomodulatory Effects
- Immunosuppressant Applications : Xu Yun-gen (2008) reviewed the developments of FTY720, a compound closely related to 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, highlighting its potential in treating autoimmune disorders, organ transplantation rejection, tumors, and inflammatory diseases (Xu Yun-gen, 2008).
Physiological Impacts and Modelling
- Physiological Modelling : Meno-Tetang et al. (2006) developed a physiologically based pharmacokinetic model for FTY720 in rats, predicting its distribution in various organs. This model helps understand the disposition of such compounds in biological systems (Meno-Tetang et al., 2006).
Functional Derivatives and Applications
- Derivative Synthesis : Venkataraman et al. (2013) synthesized a variety of functional cyclic carbonate monomers starting from 2-amino-1,3-propane diols, demonstrating the versatility of this chemical backbone in creating biodegradable polymers for biomedical applications (Venkataraman et al., 2013).
Electrochemical Studies
- Electrocatalytic Properties : Li et al. (2017) explored the electrocatalytic hydrogen generation from water using a copper complex supported by a related compound, highlighting the potential of such substances in energy conversion processes (Li et al., 2017).
Therapeutic Potential
- Therapeutic Effects in Autoimmune Diseases : Chiba et al. (2012) discussed the therapeutic effects of Fingolimod, a drug structurally similar to 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, on experimental autoimmune encephalomyelitis, demonstrating its immunomodulatory effects (Chiba et al., 2012).
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). If inhaled: remove person to fresh air and keep comfortable for breathing (P304+P340) .
属性
IUPAC Name |
2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCDRZLIWVLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465528 | |
| Record name | 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diol | |
CAS RN |
172529-94-1 | |
| Record name | 2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172529-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



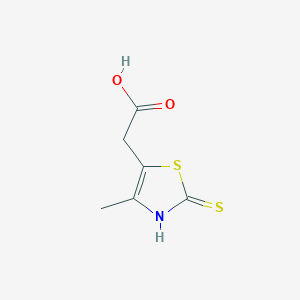
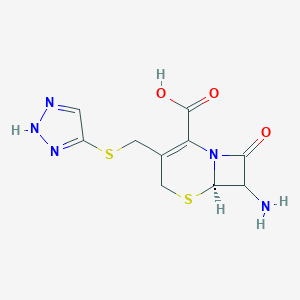
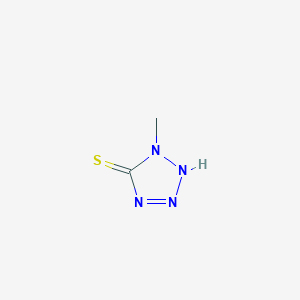
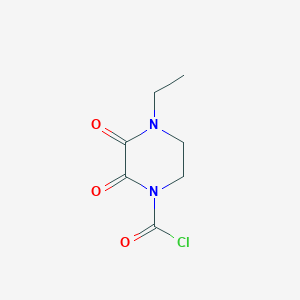
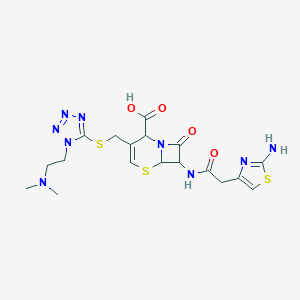
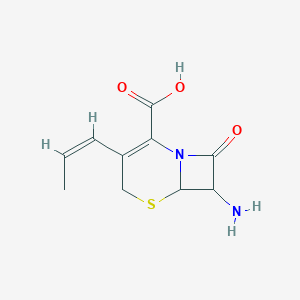
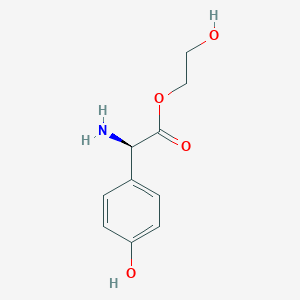
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)
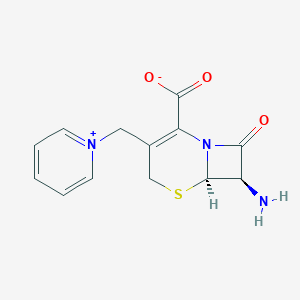
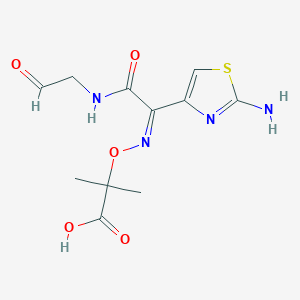
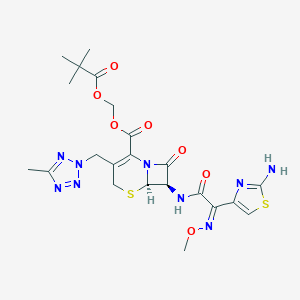
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B193856.png)
